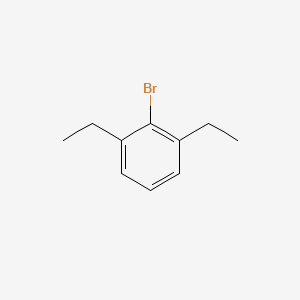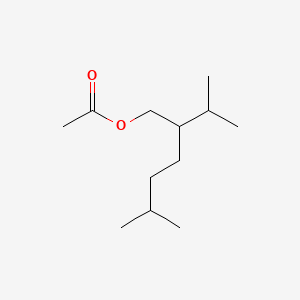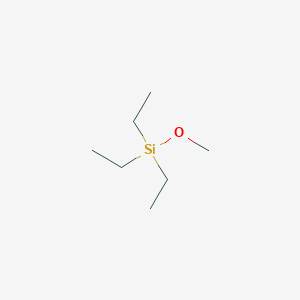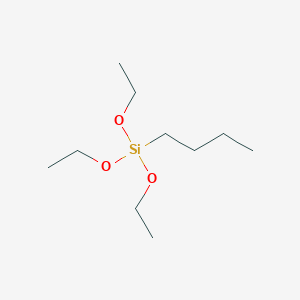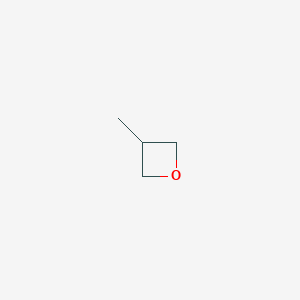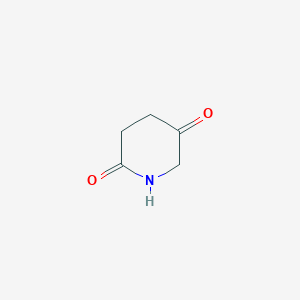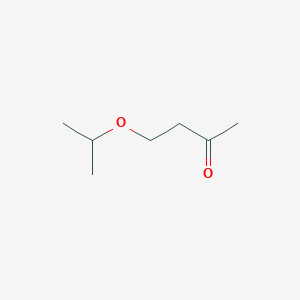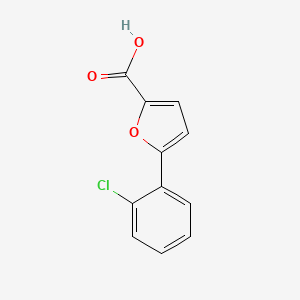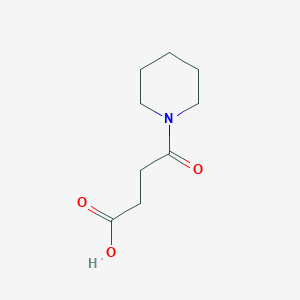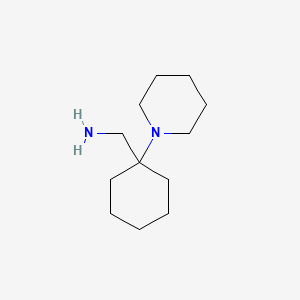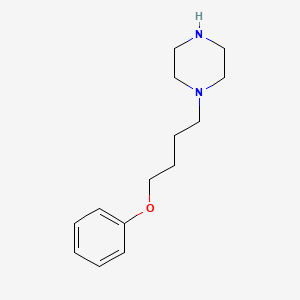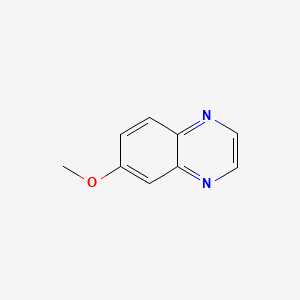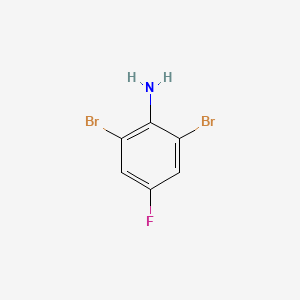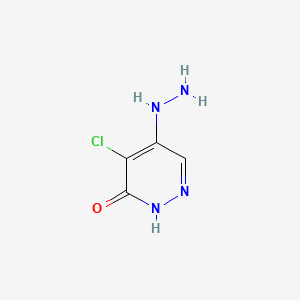
3-Undecyne
概要
説明
3-Undecyne is an organic compound with the molecular formula C₁₁H₂₀. It is an alkyne, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its systematic name, undec-3-yne. It is a colorless liquid at room temperature and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 3-Undecyne can be synthesized through several methods. One common approach involves the reaction of 1-decyne with an alkyl halide in the presence of a strong base such as sodium amide. This reaction typically occurs under anhydrous conditions to prevent the base from reacting with water.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes. One such method includes the dehydrohalogenation of 3-undecyl halides using a strong base. This process is typically carried out in a controlled environment to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Undecyne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield 3-undecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-bromo-undecyne.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogen gases (e.g., bromine), light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkynes.
科学的研究の応用
3-Undecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers use this compound in studies involving enzyme inhibition and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 3-Undecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with various reagents. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme inhibition studies, this compound can interact with the active site of enzymes, blocking their activity.
類似化合物との比較
1-Undecyne: Another alkyne with the triple bond at the first carbon atom.
2-Undecyne: Similar structure but with the triple bond at the second carbon atom.
4-Undecyne: The triple bond is located at the fourth carbon atom.
Comparison: 3-Undecyne is unique due to the position of the triple bond at the third carbon atom, which influences its reactivity and the types of reactions it can undergo. Compared to 1-Undecyne and 2-Undecyne, this compound may exhibit different physical and chemical properties, such as boiling point and reactivity with specific reagents.
特性
IUPAC Name |
undec-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-5,7,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWGJNPCPLQVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208961 | |
| Record name | 3-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60212-30-8 | |
| Record name | 3-Undecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Undecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Undecyne in lemongrass essential oil?
A1: this compound is a component identified in lemongrass (Cymbopogon citratus) essential oil. Research indicates that the essential oil composition, including the presence of specific compounds like this compound, can vary significantly depending on the maturity stage of the lemongrass plant at harvest. [, ] This suggests that this compound, along with other components, contributes to the overall chemical profile and potentially the aroma of lemongrass essential oil.
Q2: Is this compound found in lemongrass essential oil throughout the plant's growth cycle?
A2: While research [, ] detected a total of 65 compounds across different maturity stages of lemongrass, only 13 were consistently present. Interestingly, this compound is among these 13 compounds, along with others like β-myrcene, neral, and geranial. This suggests that while the overall composition changes, certain compounds like this compound maintain a consistent presence throughout the lemongrass plant's growth.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


